6-Fluoro-7-methoxychroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-7-methoxychroman-4-amine is a heterocyclic compound that belongs to the chroman family. This compound is characterized by the presence of a fluorine atom at the 6th position, a methoxy group at the 7th position, and an amine group at the 4th position on the chroman ring. The molecular formula of this compound is C10H12FNO2, and it has a molecular weight of 197.21 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methoxychroman-4-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from benzene and dihydropyran.
Methoxylation: The methoxy group at the 7th position is introduced using methanol in the presence of a base like sodium methoxide.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Fluoro-7-methoxychroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Ammonia (NH3), amine derivatives
Major Products: The major products formed from these reactions include various substituted chroman derivatives, oxides, and reduced amine compounds .
Wissenschaftliche Forschungsanwendungen
6-Fluoro-7-methoxychroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and specialty chemicals
Wirkmechanismus
The mechanism of action of 6-Fluoro-7-methoxychroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the fluorine and methoxy groups but shares the chroman ring structure.
6-Fluoro-7-methoxychroman: Similar structure but lacks the amine group at the 4th position.
7-Methoxychroman-4-amine: Similar structure but lacks the fluorine atom at the 6th position.
Uniqueness: 6-Fluoro-7-methoxychroman-4-amine is unique due to the presence of all three functional groups (fluorine, methoxy, and amine) on the chroman ring. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activities .
Eigenschaften
Molekularformel |
C10H12FNO2 |
---|---|
Molekulargewicht |
197.21 g/mol |
IUPAC-Name |
6-fluoro-7-methoxy-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO2/c1-13-10-5-9-6(4-7(10)11)8(12)2-3-14-9/h4-5,8H,2-3,12H2,1H3 |
InChI-Schlüssel |
DVIXTWAVZVXODY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(CCOC2=C1)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.